1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine
Description
Properties
IUPAC Name |
2-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methyl]-4-thiophen-2-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S3/c24-30(25,15-3-4-17-18(12-15)27-10-9-26-17)23-7-5-22(6-8-23)13-20-21-16(14-29-20)19-2-1-11-28-19/h1-4,11-12,14H,5-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGXWLQUZJXTHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on enzyme inhibition, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of organic compounds known as benzenesulfonamides . Its chemical formula is , and it has a molecular weight of approximately 454.52 g/mol. The structure consists of a piperazine core substituted with a benzodioxine sulfonyl group and a thiazole moiety, which are critical for its biological activity.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant enzyme inhibitory properties. A study focused on sulfonamide derivatives demonstrated that related compounds showed substantial inhibition against enzymes such as α-glucosidase and acetylcholinesterase (AChE) . For instance:
- α-Glucosidase Inhibition : Compounds derived from benzodioxane moieties have been shown to effectively inhibit α-glucosidase, which is crucial for managing diabetes by slowing carbohydrate absorption in the intestines .
- Acetylcholinesterase Inhibition : The ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer’s disease, where AChE activity leads to reduced levels of acetylcholine .
Antidiabetic Potential
The anti-diabetic potential of this compound is supported by its inhibitory action on α-glucosidase. In vitro studies have shown that derivatives containing the benzodioxane structure can significantly lower blood glucose levels by inhibiting this enzyme. This mechanism is particularly relevant for developing new treatments for type 2 diabetes .
Synthesis and Evaluation
A recent study synthesized a series of benzodioxane-based sulfonamides and evaluated their biological activities. The synthesized compounds were tested for their inhibitory effects on α-glucosidase and AChE using standard assay methods. The results indicated that several derivatives exhibited promising inhibitory effects, suggesting that structural modifications can enhance biological activity .
Molecular Docking Studies
In silico molecular docking studies have been conducted to predict the binding affinities of these compounds to target enzymes. The docking results correlated well with the experimental data, supporting the hypothesis that structural features significantly influence enzyme interaction and inhibition .
Summary of Findings
| Biological Activity | Effect | Enzyme Target |
|---|---|---|
| α-Glucosidase Inhibition | Significant reduction in enzyme activity | Yes |
| Acetylcholinesterase Inhibition | Moderate inhibition observed | Yes |
| Antidiabetic Activity | Potential for blood glucose management | Yes |
Scientific Research Applications
Structural Information
- IUPAC Name: 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine
- Molecular Formula: C13H18N2O4S
- Molecular Weight: 298.36 g/mol
- CAS Number: 1082556-61-3
2D Structure Representation
2D Structure
-
Starting Materials:
- 2,3-dihydro-1,4-benzodioxine
- Sulfonyl chloride
- Thiophene derivatives
- Piperazine
-
Reactions:
- Nucleophilic substitution reactions.
- Sulfonation reactions to introduce the sulfonyl group.
Medicinal Chemistry
This compound exhibits potential therapeutic effects due to its unique structural features. It has been investigated for:
- Anticancer Activity: Preliminary studies suggest that it may inhibit tumor growth by interfering with cell signaling pathways.
- Antimicrobial Properties: Exhibits activity against certain bacterial strains, making it a candidate for antibiotic development.
Pharmacological Studies
Research indicates that the compound may interact with various biological targets:
- Serotonin Receptors: Potential modulation of serotonin pathways could imply applications in treating mood disorders.
- Enzyme Inhibition: Possible inhibition of specific enzymes involved in metabolic pathways relevant to disease states.
Case Studies
-
Anticancer Research:
- A study demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7) and non-small cell lung cancer (A549) cells.
- Mechanistic studies indicated involvement in apoptosis pathways.
-
Antimicrobial Testing:
- The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth at micromolar concentrations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Core
a) 1-[(4-tert-Butyl-1,3-thiazol-2-yl)methyl]-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine
- Molecular Formula : C₂₀H₂₇N₃O₄S₂
- Key Differences : Replaces the thiophene-thiazole group with a tert-butyl-thiazole moiety.
- Implications : The bulky tert-butyl group may reduce solubility but enhance hydrophobic interactions in protein binding pockets .
b) 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
- Molecular Formula : C₁₉H₂₂N₂O₇S₂
- Key Differences : Dual sulfonyl groups (benzodioxine and 4-methoxyphenyl) instead of a sulfonyl-thiazole combination.
- Implications: Increased molecular weight (454.512 vs.
c) 1-(Benzodioxin-6-ylmethyl)-4-(1,3-thiazol-2-yl)piperazine
- Molecular Formula: Not explicitly provided, but structurally analogous.
- Key Differences : Lacks the sulfonyl linker; the benzodioxine is directly methyl-linked to piperazine.
a) Antipsychotic Activity
- Target Compound : The thiophene-thiazole group may enhance affinity for dopamine or serotonin receptors, similar to 1-(benzodioxin-6-ylmethyl)-4-(thiazol-2-yl)piperazine dihydrochloride , which exhibits 5-HT1A antagonism .
- CID55612 (DrugBank) : A dual sulfonyl-piperazine derivative with difluorophenyl and benzodioxin groups shows structural parallels but lacks heterocyclic diversity, possibly limiting CNS penetration .
Physicochemical and Structural Data
*Exact molecular formula of the target compound can be inferred as approximately C₂₁H₂₂N₄O₄S₃ based on substituent analysis.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
